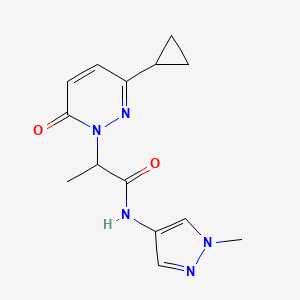
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a novel chemical entity characterized by its complex structure, which includes a cyclopropyl group and a pyridazinone core. This unique arrangement suggests potential biological activities that merit investigation. This article explores the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5O2 with a molecular weight of approximately 299.334 g/mol. The structure features a cyclopropyl group, a dihydropyridazine moiety, and a pyrazole substituent, which may influence its biological interactions significantly.
Antitumor Activity
Preliminary studies indicate that compounds with structural similarities to this compound exhibit notable antitumor activity . For instance, research has shown that derivatives of pyridazinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 | Induces apoptosis via caspase activation |
| Compound B | MCF7 (breast cancer) | 15 | Inhibits PI3K/Akt signaling pathway |
| 2-(3-cyclopropyl...) | A549 (lung cancer) | TBD | TBD |
Neuroprotective Effects
Research has also suggested that similar compounds may possess neuroprotective properties . For example, studies involving neurodegenerative disease models have demonstrated that certain pyridazinone derivatives can protect neurons from oxidative stress and excitotoxicity. The proposed mechanism includes the inhibition of reactive oxygen species (ROS) generation and modulation of neuroinflammatory responses.
Antimicrobial Activity
Additionally, there is emerging evidence that compounds related to this structure exhibit antimicrobial activity . In vitro assays have shown efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various pyridazinone derivatives, one compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating potent activity. The study highlighted the importance of the cyclopropyl moiety in enhancing the biological activity through increased lipophilicity and receptor binding affinity.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of pyridazinone derivatives in a mouse model of Parkinson's disease. The results indicated that treatment with these compounds resulted in reduced neuronal loss and improved motor function, suggesting their potential as therapeutic agents for neurodegenerative disorders.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9(14(21)16-11-7-15-18(2)8-11)19-13(20)6-5-12(17-19)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTDKZNHVHHEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














